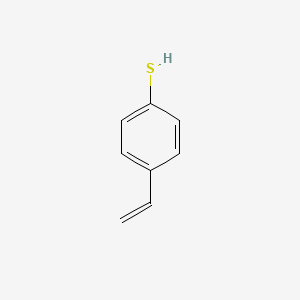

4-Ethenylbenzene-1-thiol

Description

Structure

3D Structure

Properties

CAS No. |

45708-67-6 |

|---|---|

Molecular Formula |

C8H8S |

Molecular Weight |

136.22 g/mol |

IUPAC Name |

4-ethenylbenzenethiol |

InChI |

InChI=1S/C8H8S/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2 |

InChI Key |

KCCWFTFCEHVSTM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)S |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethenylbenzene 1 Thiol

Established Synthetic Routes and Precursor Utilization

The traditional synthesis of 4-ethenylbenzene-1-thiol is not a single-step process but rather a multi-step sequence that involves the separate construction of the thiol and ethenyl functionalities on the benzene (B151609) ring. msu.edumasterorganicchemistry.com The order of these steps and the use of protecting groups are critical to avoid unwanted side reactions.

Classical Approaches for Thiol Generation

The introduction of a thiol group onto an aromatic ring can be achieved through several well-established methods. These classical routes often begin with readily available benzene derivatives and transform them into the desired aryl thiol. lookchem.comd-nb.info

Common classical methods include:

Reduction of Arylsulfonyl Chlorides: A widely used method involves the reduction of an arylsulfonyl chloride with a strong reducing agent, such as zinc and acid, to yield the corresponding aryl thiol. lookchem.com

Reaction of Grignard Reagents with Sulfur: An organometallic approach where a Grignard reagent (Ar-MgBr) is reacted with elemental sulfur, followed by an acidic workup to produce the thiol. lookchem.com

Newman-Kwart Rearrangement: This method involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to give the aryl thiol. This is a common way to convert phenols to thiophenols. lookchem.com

From Isothiouronium Salts: Alkyl or aryl halides can react with thiourea (B124793) to form an isothiouronium salt. Subsequent alkaline hydrolysis of this salt yields the desired thiol. ias.ac.in

| Method | Starting Precursor | Key Reagents | General Description | Reference |

|---|---|---|---|---|

| Reduction of Sulfonyl Chloride | Arylsulfonyl chloride (Ar-SO₂Cl) | Zn/H⁺ or other reducing agents | Reduction of the sulfonyl chloride functional group to a thiol. | lookchem.com |

| Grignard Reagent Reaction | Aryl halide (Ar-X) | 1. Mg (to form Ar-MgX) 2. S₈ 3. H₃O⁺ | Nucleophilic attack of the Grignard reagent on elemental sulfur, followed by protonation. | lookchem.com |

| Newman-Kwart Rearrangement | Phenol (B47542) (Ar-OH) | 1. Dialkylthiocarbamoyl chloride 2. Heat 3. Hydrolysis (e.g., NaOH) | Conversion of a phenol to a thiol via thermal rearrangement and subsequent hydrolysis. | lookchem.com |

| Isothiouronium Salt Hydrolysis | Aryl halide (Ar-X) | 1. Thiourea ((NH₂)₂CS) 2. Base (e.g., NaOH) | Formation of an S-aryl isothiouronium salt followed by basic hydrolysis. | ias.ac.in |

Strategies for Ethenyl Group Integration

The introduction of a vinyl (ethenyl) group onto a benzene ring is a fundamental transformation in organic synthesis, often used to produce styrenic monomers. wikipedia.orgiitk.ac.in

Key strategies for this transformation include:

Wittig Reaction: A reliable method that converts an aldehyde or ketone into an alkene. For a styrene (B11656) derivative, this typically involves reacting a benzaldehyde (B42025) with a phosphorus ylide, such as methylenetriphenylphosphorane. uib.no

Heck Reaction: A palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene. To form a terminal vinyl group, ethylene (B1197577) or a vinyl equivalent is used. wiley-vch.de

Dehydration of Alcohols: The elimination of water from a suitable alcohol, such as a 1-phenylethanol (B42297) derivative, using an acid catalyst can produce the corresponding styrene.

Decarboxylation: Certain cinnamic acid derivatives can undergo decarboxylation upon heating, sometimes with a catalyst, to yield a styrene derivative. osti.gov

| Method | Starting Precursor | Key Reagents | General Description | Reference |

|---|---|---|---|---|

| Wittig Reaction | Substituted Benzaldehyde | Phosphorus ylide (e.g., Ph₃P=CH₂) | Reaction of a carbonyl group with a phosphonium (B103445) ylide to form a C=C double bond. | uib.no |

| Heck Reaction | Substituted Aryl Halide | Alkene (e.g., ethylene), Pd catalyst, Base | Palladium-catalyzed coupling of an aryl halide with an alkene. | wiley-vch.de |

| Alcohol Dehydration | Substituted 1-Phenylethanol | Acid catalyst (e.g., H₂SO₄), Heat | Acid-catalyzed elimination of water to form an alkene. | beilstein-journals.org |

| Decarboxylation | Substituted Cinnamic Acid | Heat, Catalyst (e.g., copper) | Removal of a carboxyl group to form a new C-H bond, yielding the vinyl group. | osti.gov |

Multi-step Synthetic Sequences for this compound

Synthesizing this compound requires a carefully designed sequence because the reagents used to create one functional group can react with the other. libretexts.org For instance, the strong reducing agents used for sulfonyl chloride reduction could potentially reduce the vinyl group. Therefore, the order of reactions and the use of protecting groups are paramount.

A plausible synthetic route might start from 4-bromoacetophenone.

Protection of the Carbonyl: The ketone is first converted to a less reactive group, such as a ketal, to prevent it from interfering with subsequent steps.

Formation of the Thiol Precursor: The bromo- group is converted into a protected thiol, for example, a thioacetate (B1230152), via reaction with potassium thioacetate. This avoids handling the free thiol which is prone to oxidation.

Formation of the Ethenyl Group: The protected ketone is deprotected and then converted to the ethenyl group using a Wittig reaction.

Deprotection of the Thiol: Finally, the thioacetate is hydrolyzed under basic conditions to reveal the target this compound.

An alternative strategy involves introducing the thiol group at the very end of the synthesis to avoid its interference with earlier steps. libretexts.org For example, starting with 4-vinylphenyl bromide, one could attempt a transition-metal-catalyzed coupling with a sulfur source.

Innovations in Green and Sustainable Synthesis

Recent advances in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods. These innovations are applicable to the synthesis of aryl thiols and their derivatives, offering alternatives to classical routes.

Catalytic Pathways and Mechanistic Considerations

Transition-metal catalysis has revolutionized C-S bond formation, providing milder and more versatile routes to aryl thiols and thioethers. d-nb.infobeilstein-journals.org

Palladium-Catalyzed Synthesis: Palladium complexes can catalyze the coupling of aryl halides or triflates with a sulfur source. For instance, a method using sodium thiosulfate (B1220275) (Na₂S₂O₃) as an odorless and stable sulfur source has been developed. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the aryl halide to the Pd(0) center, followed by reaction with thiosulfate and subsequent reductive elimination. The intermediate is then reduced in the same pot with Zn/HCl to afford the final aryl thiol. lookchem.com

Copper-Catalyzed Synthesis: Copper catalysts, often cheaper than palladium, are also effective for C-S bond formation. rsc.orgresearchgate.net CuI-catalyzed coupling of aryl iodides with sulfur followed by reduction is one such method. lookchem.com These reactions often benefit from the use of a ligand to stabilize the copper catalyst and facilitate the reaction.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful green tool. bohrium.com This method can initiate thiol-ene or thiol-yne reactions via the generation of thiyl radicals under mild conditions, using light as the energy source. mdpi.com For example, an inorganic semiconductor like TiO₂ or a metal complex can act as a photocatalyst to oxidize a thiol to a thiyl radical, which then adds across an alkene or alkyne. bohrium.commdpi.com

| Catalytic System | Precursors | Thiol Source | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium Catalysis | Aryl Halides (Ar-Cl, Ar-Br) | Sodium Thiosulfate (Na₂S₂O₃) | Uses cheap aryl chlorides, odorless/nontoxic sulfur source. | lookchem.com |

| Copper Catalysis | Aryl Halides (Ar-I, Ar-Br) | Elemental Sulfur (S₈), KSCN | Lower cost catalyst, can be performed in green solvents like water. | lookchem.comresearchgate.net |

| Photoredox Catalysis | Alkenes/Alkynes + Thiols | Existing Thiol | Uses visible light, mild conditions, high atom economy. | bohrium.commdpi.com |

| Nickel Catalysis | Alkyl Halides + CO + Thiols | Existing Thiol | Enables carbonylative coupling to form thioesters under light irradiation. | chemrevlett.com |

Environmentally Benign Protocols and Reagent Design

Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency in chemical synthesis. semanticscholar.org

Use of Water as a Solvent: Performing reactions in water instead of volatile organic solvents is a key green strategy. rsc.org Protocols for the synthesis of various sulfur-containing compounds, including the coupling of thiols with aryl boronic acids or the ring-opening of epoxides with thiols, have been successfully developed in water. researchgate.netjmaterenvironsci.com

Odorless Thiol Surrogates: A major drawback of thiol chemistry is the potent stench of many thiol compounds. To circumvent this, odorless and stable solid reagents that act as thiol surrogates have been designed. Xanthates and sodium thiosulfate are prime examples, which are easier and safer to handle than volatile thiols. lookchem.commdpi.comnih.gov

Atom Economy: One-pot reactions and addition reactions are favored as they increase efficiency and reduce waste. semanticscholar.org For example, three-component condensation reactions to build complex sulfur-containing molecules in a single step at ambient temperature represent a highly atom-economical and green approach. semanticscholar.org

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of this compound, a molecule featuring both a reactive thiol group and a polymerizable vinyl group, requires careful optimization of reaction conditions to maximize yield and minimize side reactions. Key strategies involve the selection of appropriate catalysts, solvents, and reaction parameters such as temperature and reactant stoichiometry.

Modern synthetic approaches, particularly those employing photoredox catalysis, have shown significant promise for the formation of C-S bonds under mild conditions. mdpi.comrsc.org Visible-light-mediated thiol-ene reactions, for instance, can provide a direct route to vinyl sulfides. mdpi.com The optimization of these reactions often involves screening various photocatalysts, such as Eosin Y or ruthenium complexes, to find one that efficiently generates the required thiyl radical intermediate without promoting unwanted polymerization of the styrene moiety. mdpi.comresearchgate.net The choice of solvent is also critical; studies have shown that solvent systems like H₂O/DMF can be effective for thiol-ene click reactions, sometimes proceeding rapidly even when exposed to sunlight. nih.gov

Furthermore, the concentration and nature of reagents play a crucial role. Research on multicomponent reactions involving styrene derivatives demonstrates that systematically varying the equivalents of each reactant is necessary to achieve high yields. researchgate.net For example, in a related synthesis, increasing the amount of certain reagents from 1.0 to 3.0 equivalents boosted the product yield from 65% to 95%. researchgate.net The optimization process must also consider the electronic properties of the substrates. Thiophenols with electron-donating groups may exhibit different reactivity compared to those with electron-withdrawing groups, necessitating adjustments to the catalytic system or reaction time. mdpi.comacs.orgrsc.org

The following interactive table illustrates a hypothetical optimization study for a reaction involving a substituted styrene, based on methodologies reported for similar transformations. researchgate.net This demonstrates how systematic variation of parameters can lead to enhanced product yields.

Process Efficiency and Scalability Investigations

Scaling up the synthesis of this compound from laboratory to industrial production presents distinct challenges. The efficiency of the process depends on factors like reaction time, energy consumption, cost of materials, and ease of purification. scielo.br Thiol compounds are notoriously malodorous and susceptible to oxidation into disulfides, which requires syntheses to be conducted under inert atmospheres and may complicate workup procedures. researchgate.net The vinyl group is prone to premature polymerization, especially at elevated temperatures or in the presence of radical initiators, which can drastically reduce the yield of the desired monomer. acs.org

To address these issues, investigations into scalable synthetic routes are crucial. Methodologies that utilize robust and recyclable catalysts are highly desirable. mdpi.com For instance, developing syntheses that can be performed in one-pot procedures reduces the need for intermediate purification steps, saving time and resources. semanticscholar.org A successful gram-scale synthesis of a related functionalized styrene was achieved by converting a two-step sequence into a single operation through thermal heating, which directly yielded the target molecule at 90%. sci-hub.se

Flow chemistry offers a promising solution for scalability, providing enhanced control over reaction parameters such as temperature and mixing, while also improving safety. rsc.org A photo-click thiol-ene reaction performed in a custom flow chemistry setup achieved a productivity of 360.0 g h⁻¹, demonstrating the potential for high-throughput, scalable synthesis. rsc.org The ability to perform reactions on a multi-gram scale without the need for solvents further enhances process efficiency and sustainability. scielo.br Large-scale synthesis often requires modification of laboratory procedures; for example, a direct synthesis of α-thio aromatic acids from amino acids was found to be highly efficient, with yields increasing to 92% on a 40 mmol scale. nih.gov

The following table summarizes key considerations and potential solutions for enhancing the process efficiency and scalability of this compound synthesis.

Stereochemical Control and Regioselectivity in Synthesis

Stereochemical control and regioselectivity are fundamental aspects of synthetic chemistry that ensure the precise three-dimensional arrangement and connectivity of atoms in a molecule. For this compound, these concepts are primarily concerned with ensuring the correct para (1,4) substitution pattern on the benzene ring and controlling the outcome of reactions involving the vinyl group.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. The synthesis of this compound must selectively place the ethenyl and thiol groups at the C-4 and C-1 positions, respectively. This is typically achieved by starting with a precursor that already has the desired substitution pattern, such as 4-vinylbenzyl chloride or 4-bromostyrene. d-nb.infomdpi.com Subsequent chemical transformations must then be chosen carefully to avoid isomerization or migration of these functional groups. In reactions where the vinyl group itself is formed, such as in a Heck reaction between an aryl halide and ethylene, the catalyst and conditions must favor the formation of the desired terminal alkene. nih.gov Similarly, in a thiol-yne reaction to form the vinyl sulfide (B99878), the choice between radical-mediated or nucleophilic pathways can determine whether the anti-Markovnikov or Markovnikov product is formed, thus controlling the final structure. mdpi.com Studies on the functionalization of quinolines have shown that the choice of solvent and base can dramatically alter the regioselectivity of a reaction, a principle that applies broadly to substituted aromatics. nih.gov

Stereochemistry in this context relates to the spatial arrangement of atoms. While the target molecule itself is achiral, stereocontrol becomes critical in reactions that could create stereocenters. For example, the thiol-ene reaction involves the addition of a thiol across the double bond of the vinyl group. acs.orgrsc.org This addition can proceed in a syn or anti fashion. In radical-mediated thiol-ene reactions, the addition is often stereospecific, but achieving high diastereoselectivity or enantioselectivity typically requires the use of chiral catalysts or auxiliaries. ehu.es Research into nucleophilic thiol-yne reactions has demonstrated that the choice of catalyst (e.g., different amines) and solvent can control the E/Z stereochemistry of the resulting vinyl sulfide product, a concept that is directly applicable to creating specific isomers if the synthesis were to proceed through such an intermediate. acs.orgbham.ac.uk Photochemical methods using halogen-bonding have also been shown to provide vinyl sulfides with high stereoselectivity, favoring the trans isomer. rsc.org

Reaction Mechanisms and Chemical Transformations of 4 Ethenylbenzene 1 Thiol

Thiol-Mediated Reactions

The presence of the thiol group (-SH) dictates the primary reactivity of 4-ethenylbenzene-1-thiol, enabling its participation in several "click" chemistry reactions. These reactions are characterized by their high efficiency, mild reaction conditions, and formation of a single, stable product.

Thiol-Ene Click Reactions: Fundamental Mechanisms and Reaction Scope

The thiol-ene reaction is a powerful and versatile click reaction involving the addition of a thiol to an alkene (ene). wikipedia.org This reaction can proceed via different mechanisms, including radical-initiated processes and base-catalyzed conjugate additions, each with its own specific scope and applications. wikipedia.orgscribd.com The reaction results in the formation of a thioether linkage and follows an anti-Markovnikov addition pattern. wikipedia.org

The radical-initiated thiol-ene reaction is a step-growth process that can be initiated by thermal or photochemical means. wikipedia.orgnih.gov The fundamental mechanism involves three key steps: initiation, propagation, and termination.

Initiation: A radical initiator, upon activation by heat or light, abstracts a hydrogen atom from the thiol (R-SH), generating a thiyl radical (RS•). wikipedia.orgresearchgate.net

Propagation: The thiyl radical then adds to the alkene double bond of a this compound molecule. This addition occurs at the terminal carbon of the vinyl group (anti-Markovnikov), leading to the formation of a carbon-centered radical. wikipedia.orgresearchgate.net This new radical then abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and forming the thioether product. wikipedia.orgresearchgate.net This chain transfer step allows the reaction to continue.

Termination: The reaction ceases when two radicals combine.

A key advantage of the radical thiol-ene reaction is its relative insensitivity to oxygen. researchgate.net Any peroxy radicals formed by the interaction of carbon-centered radicals with oxygen can readily abstract a hydrogen from a thiol, thereby regenerating a thiyl radical that can continue the propagation cycle. researchgate.net This characteristic makes it a robust method for polymer synthesis. wikipedia.org

The choice of initiator plays a crucial role in the efficiency of the polymerization. For instance, studies have shown that for aromatic thiols like thiophenol, azobis(isobutyronitrile) (AIBN) is an effective initiator. dergipark.org.tr The radicals generated from the initiator should efficiently abstract a hydrogen atom from the thiol rather than adding to the alkene, which would lead to undesired side reactions. dergipark.org.tr

Table 1: Key Features of Radical-Initiated Thiol-Ene Reactions

| Feature | Description |

| Mechanism | Free-radical step-growth |

| Initiation | Heat, light, or chemical radical initiators |

| Key Intermediate | Thiyl radical (RS•) |

| Regioselectivity | Anti-Markovnikov addition |

| Oxygen Sensitivity | Low |

| Applications | Polymer synthesis, surface modification, dendrimer synthesis wikipedia.org |

Photo-initiated thiol-ene reactions offer excellent spatial and temporal control over the reaction, making them highly valuable for applications such as surface patterning and the creation of complex polymer architectures. wikipedia.orgnih.gov This method utilizes photoinitiators that generate radicals upon exposure to light, typically UV or visible light. researchgate.netnih.gov

The mechanism is analogous to the general radical-initiated process, but the initiation step is triggered by photons. researchgate.net This allows for the reaction to be started and stopped simply by controlling the light source. google.com The use of visible light is particularly advantageous for applications involving biological materials. researchgate.net

Recent advancements have focused on developing photoredox catalysts for these reactions. google.com These catalysts can be excited by low-energy light and can initiate polymerization through a photoinduced electron transfer process. google.com This approach offers even greater control over the polymerization process. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of living radical polymerization, can also be controlled by light in the presence of a suitable thiocarbonylthio RAFT agent and a photoredox catalyst. google.comsigmaaldrich.com This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. sigmaaldrich.comresearchgate.net

Table 2: Comparison of Photo-initiation Strategies

| Initiation Strategy | Description | Advantages |

| Conventional Photoinitiators | Molecules that cleave upon UV/visible light exposure to form radicals (e.g., DMPA). dergipark.org.tr | Simple, effective for bulk polymerization. dergipark.org.tr |

| Photoredox Catalysis | Utilizes a catalyst that, upon light absorption, initiates a redox cycle to generate radicals. google.com | Can use lower energy visible light, offers better control. google.com |

| Photo-controlled RAFT | Combines RAFT polymerization with a photoredox catalyst for living polymerization characteristics. google.comsigmaaldrich.com | Precise control over polymer architecture and molecular weight. sigmaaldrich.comresearchgate.net |

In the presence of a base, the thiol-ene reaction can proceed through a conjugate addition mechanism, also known as the thiol-Michael addition, particularly with electron-deficient alkenes. rsc.org However, for an unactivated alkene like the vinyl group in this compound, this pathway is less common than the radical-mediated one. The base deprotonates the thiol to form a thiolate anion (RS-), which is a potent nucleophile. rsc.org This thiolate can then add to an activated alkene.

For non-activated alkenes, the base-catalyzed hydrothiolation is less efficient. However, specific catalytic systems can promote this transformation. For example, cesium carbonate has been shown to catalyze the hydrothiolation of alkynes, and similar principles could be applied to alkenes under specific conditions. organic-chemistry.org The reaction generally requires a polar aprotic solvent like DMSO to facilitate the formation and reactivity of the thiolate anion. organic-chemistry.org

Photo-initiated Thiol-Ene Reactivity and Control

Thiol-Michael Addition Reactions: Mechanistic Insights and Catalysis

The Thiol-Michael addition is a conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate (B77674) or maleimide. nsf.govnih.gov This reaction is highly efficient and is often considered a "click" reaction. nih.gov It is typically catalyzed by either a base or a nucleophile. nsf.govnih.gov The vinyl group in this compound is not electron-deficient and therefore does not readily undergo Thiol-Michael addition. However, the thiol group of this compound can act as the Michael donor in reactions with suitable Michael acceptors.

The general mechanism involves the generation of a thiolate anion, which then attacks the β-carbon of the electron-deficient alkene. nsf.gov The resulting enolate is then protonated to yield the final thioether product. nsf.gov

Table 3: Catalysts for Thiol-Michael Addition

| Catalyst Type | Examples | Mechanism |

| Base Catalysts | Triethylamine (B128534), DBU rsc.orgresearchgate.net | Deprotonates the thiol to form a reactive thiolate anion. nsf.gov |

| Nucleophilic Catalysts | Phosphines (e.g., TCEP, DMPP) rsc.org | Adds to the Michael acceptor to generate a zwitterionic intermediate that then deprotonates the thiol. nih.gov |

| Lewis Acid Catalysts | Ferric chloride srce.hr | Activates the Michael acceptor towards nucleophilic attack. srce.hr |

Nucleophilic catalysts, such as phosphines, offer an alternative to base catalysis for the Thiol-Michael addition. rsc.org This pathway is particularly useful as it can proceed under neutral conditions. organic-chemistry.org

The mechanism of nucleophile-initiated Thiol-Michael addition is as follows:

Initiation: The nucleophile (e.g., a phosphine) attacks the β-carbon of the Michael acceptor, forming a zwitterionic enolate intermediate. nih.gov

Proton Transfer: This intermediate then deprotonates a thiol molecule, generating a thiolate anion and a phosphonium (B103445) species. nih.gov

Propagation: The newly formed thiolate anion adds to another Michael acceptor molecule, creating a new enolate. This enolate then abstracts a proton from another thiol, regenerating the thiolate anion and propagating the chain. nsf.govnih.gov

Phosphines like dimethylphenylphosphine (B1211355) (DMPP) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) have been shown to be highly effective catalysts for these reactions. rsc.org The choice of catalyst and reaction conditions can significantly influence the reaction rate and efficiency. rsc.org For instance, phosphine-catalyzed reactions are often much faster than amine-catalyzed ones. rsc.org

Base-Catalyzed Thiol-Michael Addition Mechanisms

The thiol group of this compound exhibits significant nucleophilic character, particularly under basic conditions, enabling its participation in Thiol-Michael addition reactions. This transformation, also known as conjugate addition, is a highly efficient and chemo-selective method for forming carbon-sulfur bonds. The mechanism is initiated by a base, which deprotonates the acidic thiol proton (pKa ≈ 6-8) to generate a potent nucleophile, the 4-ethenylbenzenethiolate anion.

The reaction proceeds via the following steps:

Deprotonation: A base (B:) abstracts the proton from the thiol group, creating the resonance-stabilized thiolate anion and the conjugate acid of the base (BH⁺). The high nucleophilicity of the resulting sulfur anion is the driving force for the subsequent step.

Nucleophilic Attack: The thiolate anion attacks the electrophilic β-carbon of a Michael acceptor, such as an α,β-unsaturated carbonyl or nitrile compound. This attack results in the formation of a new C-S bond and a resonance-stabilized enolate or carbanion intermediate.

Protonation: The enolate intermediate is subsequently protonated, typically by the conjugate acid of the base (BH⁺) formed in the first step, to yield the final thioether adduct and regenerate the base catalyst.

This reaction is highly valued for its "click" chemistry characteristics: it proceeds rapidly under mild, often ambient, conditions with high yields and minimal byproducts. The choice of base, solvent, and Michael acceptor can be tailored to optimize reaction kinetics and product purity. Research findings indicate that organic bases like triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts for this transformation.

Table 1: Representative Base-Catalyzed Thiol-Michael Additions with this compound

Click to view interactive data

| Michael Acceptor | Base Catalyst | Solvent | Conditions | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl Acrylate | Triethylamine (TEA) | Tetrahydrofuran (THF) | 25°C, 2 h | >95% | |

| N-Isopropylacrylamide | DBU | Dichloromethane (DCM) | 25°C, 30 min | >98% | |

| Acrylonitrile | Potassium Carbonate | Acetonitrile | 40°C, 4 h | 92% |

Disulfide Formation and Thiol-Disulfide Exchange Chemistry

The thiol group of this compound is susceptible to oxidation, leading to the formation of a symmetrical disulfide, bis(4-vinylphenyl) disulfide. This dimerization occurs through the formation of a sulfur-sulfur bond. The oxidation can be achieved using a variety of mild oxidizing agents, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, or halogens like iodine. The reaction generally proceeds via a thiolate intermediate, which undergoes oxidative coupling.

Beyond simple oxidation, the thiol functionality enables dynamic covalent chemistry through thiol-disulfide exchange. This is a reversible reaction where a thiol (or thiolate) attacks a disulfide bond, cleaving the S-S bond and forming a new disulfide and a new thiol. The equilibrium reaction is as follows:

R¹-SH + R²-S-S-R² ⇌ R¹-S-S-R² + R²-SH

This exchange is typically initiated under basic conditions, which generate the more reactive thiolate anion (R¹-S⁻). The thiolate nucleophilically attacks one of the sulfur atoms of the disulfide bond, proceeding through a trigonal bipyramidal transition state to displace the other thiolate (R²-S⁻). This dynamic nature is fundamental in fields such as self-healing materials and dynamic combinatorial chemistry, where bond formation and cleavage can occur under equilibrium control.

Table 2: Conditions for Oxidation of this compound to its Disulfide

Click to view interactive data

| Oxidizing Agent | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Air (O₂) | Dimethyl Sulfoxide (DMSO) | 50°C, 24 h, basic pH | Quantitative conversion to disulfide | |

| Iodine (I₂) | Ethanol | 25°C, 1 h, in presence of base | High yield of bis(4-vinylphenyl) disulfide | |

| Hydrogen Peroxide (H₂O₂) | Water/Methanol | 0°C to 25°C, 3 h | Efficient disulfide formation |

Ethenyl Group Reactivity and Polymerization Dynamics

Radical Polymerization Mechanisms and Kinetics

The ethenyl (vinyl) group of this compound allows it to function as a monomer in radical polymerization, yielding poly(this compound). The polymerization follows the conventional mechanistic pathway of initiation, propagation, and termination. Initiation is typically achieved with a thermal or photochemical radical initiator, such as azo-bis-isobutyronitrile (AIBN).

A distinguishing feature of this polymerization is the dual role of the thiol group. While the vinyl group polymerizes, the thiol group can act as a highly effective chain transfer agent (CTA). During propagation, an active polymer chain radical can abstract the hydrogen atom from the thiol group of a monomer or another polymer chain. This terminates the growing chain and generates a new thiyl radical (Ar-S•). This thiyl radical can then initiate a new polymer chain, a process known as reinitiation.

The chain transfer to the monomer significantly influences the polymerization kinetics and the molecular weight of the resulting polymer. The high chain transfer constant (C_tr) of the thiol group leads to the formation of polymers with relatively low molecular weights and can be used to control the polymer's final chain length. This process effectively makes the polymerization a form of reversible addition-fragmentation chain-transfer (RAFT) polymerization, where the thiol monomer itself acts as the control agent.

Table 3: Polymerization of this compound and Resulting Polymer Properties

Click to view interactive data

| Initiator | [Monomer]:[Initiator] Ratio | Temperature | Number-Average Molecular Weight (Mₙ) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|---|

| AIBN | 100:1 | 70°C | Low (e.g., 5-10 kDa) due to chain transfer | Relatively high (>1.8) | |

| AIBN | 50:1 | 70°C | Very low (e.g., 2-5 kDa) | High (>2.0) |

Co-polymerization Strategies and Product Architectures

This compound is a valuable functional comonomer for creating advanced polymer architectures. Through co-polymerization with other vinyl monomers, such as styrene (B11656) or methyl methacrylate (B99206), random or block copolymers can be synthesized that incorporate reactive pendant thiol groups along the polymer backbone. The reactivity ratios of this compound with common comonomers determine the monomer sequence distribution in the resulting copolymer.

The true utility of these thiol-functionalized copolymers lies in their capacity for post-polymerization modification (PPM). The pendant thiol groups serve as versatile handles for subsequent chemical reactions, allowing for the construction of complex macromolecular structures. Key PPM strategies include:

Thiol-Ene Chemistry: The pendant thiols can react with molecules containing alkene groups via a radical-mediated process to form thioether linkages, enabling the grafting of side chains onto the polymer backbone (graft copolymers).

Thiol-Michael Addition: As described previously, the thiols can react with Michael acceptors to attach various functional molecules or polymer chains.

Thiol-Disulfide Exchange: Reaction with disulfides can be used to attach molecules or to create dynamic, reversible cross-links.

Cross-linking: When a multifunctional "ene" or Michael acceptor is used, the pendant thiols can react to form cross-linked networks, transforming a soluble polymer into an insoluble gel or solid material.

These strategies provide access to a wide range of architectures, including graft copolymers, star polymers, and functional polymer networks, all originating from a simple co-polymerization step.

Table 4: Co-polymerization of this compound and Resulting Architectures

Click to view interactive data

| Comonomer | Polymerization Type | Post-Polymerization Reaction | Resulting Architecture | Reference |

|---|---|---|---|---|

| Styrene | Free Radical | Thiol-ene with Poly(ethylene glycol) acrylate | Graft Copolymer (Polystyrene-g-PEG) | |

| Methyl Methacrylate | RAFT | Thiol-Michael with Bis(maleimide) | Cross-linked Network | |

| N-Isopropylacrylamide | Free Radical | Oxidation to form disulfide bonds | Intra/inter-chain cross-linked nanogels |

Electrophilic and Nucleophilic Additions to the Vinyl Moiety

Beyond polymerization, the ethenyl group of this compound can participate in standard alkene addition reactions, provided that conditions are chosen to avoid polymerization. Electrophilic addition is a characteristic reaction of this moiety. For instance, reaction with hydrogen halides like hydrogen bromide (HBr) proceeds via a carbocation intermediate. The reaction follows Markovnikov's rule, where the proton adds to the terminal carbon of the vinyl group (CH₂) to form a more stable secondary benzylic carbocation. The bromide ion then attacks this carbocation, yielding 1-(1-bromoethyl)benzene-4-thiol as the major product. Care must be taken to perform such reactions in the dark and without radical initiators to prevent a competing anti-Markovnikov radical addition pathway.

Nucleophilic additions to the unactivated vinyl group are less common but can be achieved under specific catalytic conditions, often involving transition metals that can activate the C=C bond towards nucleophilic attack. However, electrophilic additions remain the more synthetically accessible non-polymeric transformation for the vinyl group in this molecule.

Dual Functional Group Reactivity and Chemo-selectivity Studies

The presence of both a nucleophilic thiol group and a polymerizable vinyl group within the same molecule presents a significant challenge and opportunity in chemical synthesis: chemo-selectivity. Controlling reaction conditions to selectively target one functional group while leaving the other intact is paramount for its use as a versatile chemical building block.

Studies have established clear guidelines for achieving such selectivity:

Selective Thiol Reaction: To react the thiol group while preserving the vinyl group, reactions are typically performed under conditions that favor nucleophilic attack but disfavor radical formation. Base-catalyzed Thiol-Michael additions or thiol-disulfide exchanges are ideal. These reactions are run at or below room temperature, in the dark, and in the absence of radical initiators. The use of a stoichiometric or catalytic amount of a non-nucleophilic base ensures that only the thiol is activated.

Selective Vinyl Reaction: To react the vinyl group via polymerization while minimizing side reactions at the thiol, radical-initiated pathways are employed. The use of thermal initiators (e.g., AIBN) at elevated temperatures (60-80°C) or photochemical initiators promotes polymerization. Under these conditions, the thiol group's primary role shifts from a nucleophile to a chain transfer agent, which modulates polymer growth rather than preventing it.

The ability to switch between these orthogonal reaction modes by simply changing the catalyst and energy input (base vs. radical initiator/heat) makes this compound a powerful monomer for creating complex, functional materials.

Table 5: Chemo-selective Reaction Conditions for this compound

Click to view interactive data

| Target Functional Group | Reaction Type | Key Conditions | Other Group's Status | Reference |

|---|---|---|---|---|

| Thiol (-SH) | Thiol-Michael Addition | Base catalyst (e.g., TEA, DBU), Room temp., No radical initiator | Vinyl group is preserved | |

| Ethenyl (-CH=CH₂) | Radical Polymerization | Radical initiator (e.g., AIBN), Heat (e.g., 70°C) | Thiol group acts as a chain transfer agent | |

| Thiol (-SH) | Oxidative Dimerization | Mild oxidant (e.g., I₂, Air), Room temp. | Vinyl group is preserved | |

| Ethenyl (-CH=CH₂) | Electrophilic Addition | Electrophile (e.g., HBr), Dark, No initiator | Thiol group is preserved (or may require protection) |

Orthogonal Reaction Pathways and Sequential Functionalization

Orthogonal chemistry involves a set of reactions that can be performed on a molecule in any order without interfering with each other. For this compound, this means selectively addressing the thiol and vinyl groups in a stepwise manner to build more complex molecules. This sequential approach is fundamental in materials science and bioconjugation. researchgate.net

The thiol and vinyl groups exhibit inherently different reactivities that can be exploited. The thiol group is a potent nucleophile, while the vinyl group is susceptible to radical-mediated additions. This difference forms the basis for their sequential functionalization. A common strategy involves first reacting the more nucleophilic thiol group, followed by a separate reaction to modify the vinyl group. nih.govrsc.org

For instance, the thiol can readily participate in Michael additions or react with specific electrophiles, leaving the vinyl group available for a subsequent transformation. nih.govmdpi.com After the initial functionalization of the thiol, the still-intact vinyl group can undergo reactions like the photo-induced thiol-ene click reaction. nih.gov This particular reaction is a powerful tool for covalently linking molecules, often initiated by thermal or photochemical means to generate a thiyl radical that adds across the double bond. mdpi.comnih.gov

An alternative approach involves the use of protecting groups. The thiol can be temporarily masked, for example as a thioester, allowing for the selective manipulation of the vinyl group. google.comgoogle.com Following the reaction at the vinyl position, the protecting group on the thiol is removed, liberating it for a subsequent, distinct chemical transformation. google.com This ensures that the desired reaction occurs at the intended site without side reactions.

Research on multifunctional polymers has demonstrated the power of these sequential strategies. For example, polymers containing thiolactone units can be ring-opened by an amine to generate a free thiol in situ. This newly formed thiol can then immediately react with an acrylate via a thiol-ene reaction in a one-pot synthesis, showcasing an efficient sequential functionalization process. rsc.org Similarly, polymers with pendant vinyl groups are often functionalized in a stepwise manner, first via reactions that are tolerant of the vinyl group, followed by modification of the vinyl group itself. rsc.org

| Step | Reactive Group Targeted | Reaction Type | Reagents/Conditions | Outcome | Citations |

| 1 | Thiol (-SH) | Michael Addition | Base catalyst (e.g., DBU), Acrylate/Maleimide | C-S bond formation at the thiol position; vinyl group remains. | nih.govmdpi.comnih.gov |

| 2 | Vinyl (-CH=CH₂) | Photo-induced Thiol-Ene | A different thiol, Photoinitiator (e.g., DMPA), UV light | C-S bond formation at the vinyl position. | nih.govnih.gov |

| Alternative Step 1 | Thiol (-SH) | Protection | Thioester formation (e.g., with an acyl chloride) | Thiol group is masked and unreactive. | google.comgoogle.com |

| Alternative Step 2 | Vinyl (-CH=CH₂) | Various (e.g., Polymerization, Cycloaddition) | Specific monomers or reactants | Modification of the vinyl group. | researchgate.netwikipedia.org |

| Alternative Step 3 | Protected Thiol | Deprotection & Functionalization | Deprotecting agent (e.g., base), Electrophile | Thiol is regenerated and then functionalized. | google.comgoogle.com |

Computational and Theoretical Investigations of 4 Ethenylbenzene 1 Thiol Reactivity

Quantum Chemical Studies on Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-ethenylbenzene-1-thiol that dictate its reactivity. Methods like Density Functional Theory (DFT) are employed to model its electronic characteristics. mdpi.comresearchgate.net

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the feasibility and outcome of chemical reactions. msu.edu It posits that reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. msu.edu For reactions involving this compound, such as the common thiol-ene addition, the interaction between the thiol's HOMO and the alkene's LUMO is paramount. researchgate.netrsc.org

In a typical thiol-ene reaction, the thiol acts as the nucleophile (electron donor) and the alkene (the ethenyl group) acts as the electrophile (electron acceptor). mdpi.com The HOMO of the thiol group donates electrons to the LUMO of the vinyl group, initiating bond formation. msu.edu The energies of these orbitals, and the gap between them, determine the reaction's facility. A smaller HOMO-LUMO gap generally corresponds to a more favorable reaction. Computational studies can precisely calculate these orbital energies, providing predictive insights into the molecule's reactivity with various partners. sciencepublishinggroup.com For instance, the favorability of aza Paternò–Büchi reactions has been successfully predicted by matching the frontier molecular orbital energies of the reactants. researchgate.net

| Interacting Species | Role in Thiol-Ene Reaction | Key Frontier Orbital | Nature of Interaction |

| This compound (Thiol moiety) | Nucleophile | HOMO | Electron Donor |

| Alkene (Ethenyl moiety) | Electrophile | LUMO | Electron Acceptor |

Charge Distribution and Reaction Site Analysis

The distribution of electron density within a molecule is a key determinant of its reactive sites. researchgate.netscfbio-iitd.res.in Computational methods, such as Natural Bond Orbital (NBO) or Mulliken population analysis, can calculate the partial atomic charges on each atom of this compound. mdpi.comresearchgate.net

For this compound, these calculations would confirm the expected polarization. The sulfur atom of the thiol group, being highly nucleophilic, will possess a significant negative partial charge. Conversely, the ethenyl group is polarized by the aromatic ring. The terminal carbon of the vinyl group (β-carbon) is typically the most electrophilic site, susceptible to nucleophilic attack. This is a common feature in styrene (B11656) derivatives. acs.orgoregonstate.edu Analysis of the molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, visually represents these charge-rich and charge-poor regions, further identifying the likely sites for electrophilic and nucleophilic attack. sciencepublishinggroup.comresearchgate.net

| Atom/Group in this compound | Expected Partial Charge | Predicted Reactivity |

| Sulfur (Thiol group) | Negative (δ-) | Nucleophilic Site |

| Hydrogen (Thiol group) | Positive (δ+) | Acidic Proton |

| Vinyl Group β-Carbon (CH2=) | Slightly Positive (δ+) | Electrophilic Site |

| Aromatic Ring Carbons | Varied (mostly negative) | Site for Electrophilic Aromatic Substitution |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling allows for the detailed exploration of reaction pathways, providing insights that are often inaccessible through experimental means alone. nih.gov

Transition State Analysis and Energy Barrier Determination

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). arxiv.org Locating the geometry of this fleeting structure and calculating its energy is crucial for understanding the reaction kinetics. rsc.org Computational methods can model the addition of the thiol group across the vinyl double bond and identify the corresponding transition state structures. rsc.orgrsc.org

For the radical-mediated thiol-ene reaction, two main regioisomeric pathways exist: the anti-Markovnikov and the Markovnikov addition. researchgate.net The anti-Markovnikov addition, where the thiyl radical adds to the terminal carbon of the vinyl group, typically leads to a more stable carbon-centered radical intermediate due to benzylic stabilization. oregonstate.eduresearchgate.net Computational studies on the reaction of thiophenol with styrene derivatives confirm that the anti-Markovnikov pathway has a lower activation energy barrier (ΔG‡), making it the kinetically favored product. rsc.orgacs.org Calculations can quantify these energy barriers, providing a theoretical basis for the observed regioselectivity. rsc.orgajchem-a.com For example, DFT calculations for the gold-catalyzed hydrothiolation of thiophenol with styrene showed a 5.2 kcal/mol lower activation free energy for the anti-Markovnikov pathway compared to the Markovnikov pathway. rsc.org

| Reaction Pathway | Description | Relative Activation Energy (ΔG‡) | Expected Outcome |

| Anti-Markovnikov Addition | Thiyl radical adds to terminal vinyl carbon (Cβ) | Lower | Kinetically Favored Product |

| Markovnikov Addition | Thiyl radical adds to internal vinyl carbon (Cα) | Higher | Minor or Unobserved Product |

Reaction Coordinate Mapping and Pathway Optimization

The entire trajectory of a chemical reaction can be visualized on a potential energy surface, where the reaction coordinate maps the lowest energy path from reactants to products. Computational methods like the Nudged Elastic Band (NEB) method can be used to calculate the entire reaction coordinate for a given transformation. rsc.org This mapping reveals the energy profile, including reactants, intermediates, transition states, and products. acs.org For the thiol-ene addition to this compound, this would involve mapping the approach of the thiol, the breaking of the S-H bond, the formation of the C-S bond, and the subsequent hydrogen transfer step. Such analysis confirms the rate-determining step of the reaction—often the initial C-S bond formation—and can uncover the influence of catalysts or solvent effects on the reaction pathway. rsc.orgrsc.org

Molecular Dynamics Simulations in Complex Systems

While quantum chemical calculations are excellent for studying individual molecules or simple reactions, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in more complex, realistic environments over time. nih.govnih.gov MD simulations treat atoms as classical particles moving according to a force field, allowing for the study of large systems containing solvent molecules, polymers, or surfaces. lammps.org

For this compound, MD simulations could be employed to study a variety of phenomena. For example, simulations could model the radical-initiated polymerization of the molecule, showing how individual monomers orient and react to form a growing polymer chain. They could also be used to investigate the self-assembly of these molecules on a surface, such as gold, to form self-assembled monolayers (SAMs), a process driven by the strong affinity of the thiol group for the metal. Furthermore, if the molecule is part of a larger system, like a hydrogel, MD can simulate its dynamic interactions and conformational changes within that matrix. nih.govnih.gov These simulations provide crucial insights into the macroscopic properties and behaviors that emerge from the molecular-level interactions. nih.gov

Conformational Analysis in Solution and Interfacial Environments

The reactivity and self-assembly of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis, through computational modeling, explores the various spatial arrangements (conformers) of the molecule and their relative energies. The flexibility of this compound arises primarily from the rotation around two key single bonds: the bond connecting the thiol group to the benzene (B151609) ring and the bond connecting the vinyl group to the ring.

In a solution environment, the molecule is free to adopt its most energetically favorable conformations. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to map the potential energy surface by systematically rotating these bonds. mdpi.com These calculations help identify low-energy conformers and the energy barriers that separate them. For this compound in solution, the primary conformational question involves the orientation of the S-H bond relative to the plane of the benzene ring and the orientation of the vinyl C=C double bond. Studies on analogous ortho-disubstituted benzene derivatives show that substituents can significantly alter the rotational barriers and preferred geometries. cdnsciencepub.com The solvent environment can also influence the conformational equilibrium by stabilizing certain conformers through solute-solvent interactions. ucl.ac.uk

The situation changes dramatically in an interfacial environment, such as when the molecule adsorbs onto a metal surface. The interaction between the sulfur atom and the substrate often dictates the molecular conformation. On a gold surface, the strong, covalent Au-S bond anchors the molecule. Theoretical studies on similar aromatic thiols, like 1,4-benzenedimethanethiol, reveal that the molecule typically adopts a "standing-up" orientation, with the benzene ring tilted with respect to the surface normal. pradeepresearch.org This interfacial conformation is a result of the interplay between the strong sulfur-gold bond and the weaker, but significant, intermolecular interactions between adjacent molecules. uvic.ca The vinyl group's orientation would be constrained by this surface-induced ordering.

Table 1: Calculated Conformational Data for this compound Analogs This table presents representative data for key dihedral angles and energy differences between conformers based on computational studies of analogous molecules.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| τ (C-C-S-H) | Dihedral angle defining thiol group orientation | ~0° (syn-planar) and ~180° (anti-planar) |

| τ (C-C-C=C) | Dihedral angle defining vinyl group orientation | Near-planar with the aromatic ring (~0° or ~180°) |

| ΔE (syn vs. anti) | Relative energy difference between thiol conformers | < 1 kcal/mol |

| Rotational Barrier (C-S) | Energy barrier for rotation around the C-S bond | ~1-3 kcal/mol |

Intermolecular Interactions and Self-Assembly Propensity

This compound exhibits a strong propensity for self-assembly, particularly on noble metal surfaces like gold. This process is governed by a hierarchy of intermolecular and molecule-substrate interactions that can be effectively modeled using computational methods. uvic.ca The formation of well-ordered, crystalline-like films, known as self-assembled monolayers (SAMs), is a hallmark of thiol-containing molecules. rsc.org

The primary driving forces for the self-assembly of this compound on a gold surface are:

Molecule-Substrate Interaction : The most significant interaction is the formation of a strong, quasi-covalent bond between the sulfur atom of the thiol and the gold surface atoms. rsc.org This Au-S bond is the anchor point for the SAM. Theoretical studies on similar systems have shown that this binding can involve gold adatoms, which are gold atoms that sit on top of the surface layer, further stabilizing the structure. rsc.org

Intermolecular Interactions : Once tethered to the surface, the aromatic molecules arrange themselves to maximize favorable intermolecular forces. For this compound, these include π–π stacking interactions between the electron-rich benzene rings of adjacent molecules and weaker van der Waals forces. DFT calculations that include corrections for dispersion forces are crucial for accurately modeling these interactions, which are dominant in the packing of such systems. mdpi.com These forces encourage a dense, ordered packing, often resulting in the molecules adopting a tilted, "standing-up" configuration to maximize their interaction area. pradeepresearch.org

Vinyl Group Interactions : The ethenyl (vinyl) group introduces an additional element to the intermolecular forces. It can influence the packing geometry and provides a reactive site for potential post-assembly modification, such as surface-initiated polymerization.

Table 2: Representative Interaction Energies in Aromatic Thiol SAMs on Gold This table provides typical energy values for the key interactions involved in the self-assembly process, as determined by computational studies on analogous systems.

| Interaction Type | Description | Typical Calculated Energy (kcal/mol) |

|---|---|---|

| Au-S Bond Energy | Strength of the bond between a single thiol and the gold surface. | ~40-45 |

| π–π Stacking Energy | Stabilization from interaction between two parallel benzene rings. | ~2-5 per pair |

| Van der Waals Forces | Collective dispersion forces between adjacent molecules in the SAM. | Variable, contributes significantly to overall stability. |

Advanced Material Science Applications of 4 Ethenylbenzene 1 Thiol and Its Derivatives

Polymer and Copolymer Architectures Utilizing 4-Ethenylbenzene-1-thiol as Monomer

The dual reactivity of this compound allows for its participation in various polymerization schemes, leading to a diverse array of polymer architectures. Both the vinyl and thiol functionalities can be independently or simultaneously engaged to create linear polymers, copolymers, and complex network structures.

Synthesis of Functional Homopolymers and Copolymers

Homopolymers of this compound, also known as poly(4-vinylbenzenethiol), and its copolymers are synthesized to introduce reactive thiol groups along a polymer backbone. These thiol groups serve as sites for post-polymerization modification, crosslinking, or for imparting specific functionalities such as metal ion binding.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly effective for synthesizing well-defined polymers from vinyl monomers. sigmaaldrich.comsigmaaldrich.com RAFT polymerization allows for control over molecular weight and results in polymers with a narrow molecular weight distribution. sigmaaldrich.com The process involves a conventional free-radical polymerization in the presence of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound. sigmaaldrich.com This method is compatible with a wide range of monomers, including styrenic derivatives like this compound. sigmaaldrich.com

Copolymerization of this compound with other monomers, such as styrene (B11656) or acrylates, allows for the tuning of the resulting copolymer's properties. nih.gov For instance, the incorporation of this compound into a polystyrene chain introduces reactive thiol moieties that can be used for further functionalization or crosslinking. researchgate.net The reactivity of the thiol group can also be leveraged in "grafting-from" approaches, where polymer chains are grown from the thiol-containing backbone. frontiersin.org

Table 1: Examples of Polymerization Methods for this compound and its Derivatives

| Polymerization Technique | Description | Key Features | Relevant Monomers |

|---|---|---|---|

| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | A form of living radical polymerization that uses a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization. sigmaaldrich.com | Allows for the synthesis of polymers with controlled molecular weight, complex architectures (block, graft, comb, star), and narrow molecular weight distributions. sigmaaldrich.com | Styrenes, Acrylates, Methacrylates, Acrylamides sigmaaldrich.com |

| Free Radical Polymerization | A common polymerization method where a free radical initiator starts a chain reaction with monomers. | Versatile and can be used with a wide variety of vinyl monomers. Less control over polymer architecture compared to controlled radical polymerization techniques. | Vinyl monomers frontiersin.org |

| Thiol-Ene "Click" Chemistry | A photo- or radical-initiated reaction between a thiol and an alkene (ene) to form a thioether linkage. nih.govnih.gov | High efficiency, regioselectivity, and can be conducted under mild conditions, often initiated by light. nih.govrsc.org | Multifunctional thiols and alkenes nih.gov |

Network Polymers and Hydrogel Fabrication

The thiol and vinyl groups of this compound are ideal for creating crosslinked network polymers and hydrogels through thiol-ene "click" chemistry. nih.govnih.gov This reaction involves the addition of a thiol across a double bond, which can be initiated by radicals or light, providing excellent spatial and temporal control over the crosslinking process. nih.govrsc.org

Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are a key application of these network polymers. nih.govchienchilin.org Thiol-ene chemistry is particularly advantageous for hydrogel fabrication due to its rapid and efficient nature under mild, aqueous conditions, making it suitable for encapsulating sensitive biological materials. nih.gov The properties of these hydrogels, such as their mesh size and mechanical strength, can be precisely tuned by controlling the stoichiometry of the thiol and ene functional groups. nih.govbiorxiv.org

For example, hydrogels can be formed by reacting a multi-arm poly(ethylene glycol) (PEG) functionalized with norbornene (an alkene) with a dithiol crosslinker. nih.gov The resulting hydrogels have found use in various biomedical applications due to their tunable properties and biocompatibility. biorxiv.orgrsc.org The degradation of these hydrogels can also be engineered by incorporating hydrolytically or enzymatically cleavable linkages. nih.gov

Surface-Initiated Polymerization and Grafting

Surface-initiated polymerization (SIP) is a powerful technique for modifying the properties of a surface by growing polymer chains directly from it. alfa-chemistry.comnih.gov This "grafting from" approach allows for the creation of dense polymer brushes that can dramatically alter surface characteristics. frontiersin.orgalfa-chemistry.com

This compound can be used to functionalize a surface with initiator sites for SIP. The thiol group can anchor the molecule to a substrate, such as gold, while the vinyl group can be modified to carry an initiator for polymerization. alfa-chemistry.com Alternatively, a surface can be functionalized with thiol groups, which can then initiate a thiol-ene reaction with a vinyl-terminated monomer to graft polymers to the surface. nih.gov

Techniques like Atom Transfer Radical Polymerization (ATRP) are commonly employed for SIP, as they provide excellent control over the length and density of the grafted polymer chains. nih.govnih.gov This control is crucial for tailoring the surface properties for specific applications, such as creating non-fouling surfaces for biomedical devices or responsive surfaces for sensors. nih.govmdpi.com

Surface Functionalization and Self-Assembled Monolayers (SAMs)

The thiol group of this compound provides a strong anchor for the molecule to various surfaces, particularly noble metals like gold. sigmaaldrich.comethz.ch This property is exploited to form self-assembled monolayers (SAMs), which are highly ordered molecular layers that can be used to precisely engineer surface properties. sigmaaldrich.com

Covalent Grafting onto Diverse Substrates

The thiol group readily forms a strong, semi-covalent bond with gold surfaces, leading to the spontaneous formation of a well-ordered monolayer. sigmaaldrich.comethz.ch This process can also be applied to other substrates, such as silicon, after appropriate surface modification. alfa-chemistry.comrsc.org The vinyl group of the adsorbed this compound molecules remains exposed at the surface of the SAM, providing a platform for further chemical modifications.

This covalent grafting allows for the creation of robust and stable functional surfaces. The exposed vinyl groups can participate in a variety of subsequent reactions, including polymerization, "click" chemistry, and other addition reactions, enabling the attachment of a wide range of molecules and materials to the surface. rsc.org

Engineering Surface Properties and Interfacial Phenomena

The formation of SAMs from this compound and its derivatives allows for the precise control of surface properties such as wettability, adhesion, and biocompatibility. rsc.orgaps.org The chemical nature of the molecules forming the SAM dictates the properties of the resulting surface.

Table 2: Research Findings on Surface Functionalization using Thiol-Containing Molecules

| Substrate | Thiol Compound | Method | Key Finding | Application |

|---|---|---|---|---|

| Gold | Alkanethiols | Self-Assembly | Forms well-ordered, crystalline-like monolayers (SAMs). sigmaaldrich.com | Model systems for studying interfacial phenomena. rsc.org |

| Gold | Biphenylthiol derivatives | Self-Assembly | Packing density influences the electronic structure and work function of the surface. aps.org | Organic electronics, chemical sensing. aps.org |

| Silicon Quantum Dots | Allyl-terminated SiQDs + various thiols | Thiol-ene "click" chemistry | Successful surface functionalization with various groups (amine, carboxyl, sulfonate) confirmed by spectroscopy. rsc.org | Bioimaging, sensing. |

| Polyurethane | Poly(ethylene glycol) methacrylate (B99206) (PEGMA) | Thiol-ene surface graft polymerization | Created a protein- and cell-repellent surface. nih.gov | Improving blood compatibility of medical devices. nih.gov |

| Gold | 1,4-Benzenedimethanethiol | Self-Assembly | Adsorbs with the molecular plane perpendicular to the gold surface, with one free thiol group. pradeepresearch.org | Formation of bilayers and multilayer structures. pradeepresearch.org |

Catalytic Roles and Applications of 4 Ethenylbenzene 1 Thiol Derivatives

4-Ethenylbenzene-1-thiol as a Ligand Precursor in Organometallic Catalysis

This compound, also known as 4-vinylbenzenethiol, serves as a versatile ligand precursor in organometallic chemistry due to its bifunctional nature. The thiol (-SH) group is the primary site for coordination to a metal center, while the ethenyl (vinyl, -CH=CH₂) group can either remain as a reactive handle for further transformations or participate in the catalytic process itself. The thiol group readily deprotonates to form a thiolate anion (S⁻), which is a soft donor that forms strong covalent bonds with a wide range of transition metals. This property is fundamental to its role in forming stable and effective organometallic catalysts. numberanalytics.comiitk.ac.in

The design of innovative ligands is central to developing tailored metal complexes with specific reactivity. iitk.ac.in In this context, this compound can be used to synthesize well-defined surface organometallic catalysts by grafting onto supports, or to form discrete molecular complexes. nsf.gov The presence of the metal center in these complexes allows for the tuning of the catalyst's properties, enabling high selectivity and efficiency in various reactions. numberanalytics.com For instance, ruthenium complexes bearing thiol-based ligands have been investigated for their catalytic activity. The interaction between the thiol and the metal can lead to cooperative effects that accelerate reactions or, in some cases, act as inhibitors to control selectivity. escholarship.orgacs.org Palladium-based catalysts are also prominent in cross-coupling reactions, and ligands derived from thiols can be employed to stabilize the catalytic species. numberanalytics.comresearchgate.net

The vinyl group on the benzene (B151609) ring adds another layer of functionality. It can be used as an anchor point to immobilize the catalyst onto a polymer support through polymerization of the vinyl group. This heterogenization of a homogeneous catalyst combines the high activity and selectivity of molecular catalysts with the ease of separation and reusability characteristic of heterogeneous systems. rsc.org

Table 1: Potential Organometallic Catalyst Systems with this compound as a Ligand Precursor

| Metal Center | Potential Catalyst Type | Exemplary Application | Role of Thiol Moiety |

|---|---|---|---|

| Ruthenium (Ru) | Hydrogenation/Dehydrogenation Catalysts | Alkyne Semihydrogenation, Hydrogen Transfer Reactions | Forms stable Ru-S bond, acts as a transient cooperative ligand. escholarship.orgacs.org |

| Palladium (Pd) | Cross-Coupling Catalysts | Suzuki, Heck, and Thioetherification Reactions | Stabilizes the Pd center, participates in oxidative addition/reductive elimination. numberanalytics.comresearchgate.net |

| Iridium (Ir) | C-H Activation Catalysts | Hydrogen/Deuterium Exchange Reactions | Forms part of the ligand sphere to tune the electronic properties of the metal center. nsf.govscispace.com |

| Gold (Au) | Hydrofunctionalization Catalysts | Conversion of Alkynes to Amides | Stabilizes Au(I) or Au(III) species in the catalytic cycle. iitk.ac.in |

Role in Organocatalytic Systems and Reaction Promotion

In the absence of a metal, this compound can participate directly in organocatalytic systems. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a complementary approach to metal-based catalysis. nih.gov Thiols are effective organocatalysts or promoters in several reaction types, primarily due to the nucleophilicity of the thiolate anion and the ability of the thiol to act as a hydrogen atom donor.

One of the most significant roles for thiols in organocatalysis is in promoting Michael additions, a class of reactions that forms carbon-carbon or carbon-heteroatom bonds. rsc.org In base-catalyzed systems, the thiol is deprotonated to a thiolate, which is a potent nucleophile that can add to electron-deficient alkenes (Michael acceptors). This process is highly efficient and is a cornerstone of "thiol-Michael" click chemistry. rsc.org The reaction can be promoted by a base that generates the thiolate anion directly. rsc.org

Furthermore, thiols are employed in "polarity reversal catalysis," where a thiyl radical, formed by hydrogen atom abstraction from the thiol, can initiate a reaction cascade. nih.govbeilstein-journals.org This approach is useful in the arylation of activated C-H bonds under photoredox conditions. nih.gov Thiols can also enhance the activity and regioselectivity of acid-catalyzed reactions. For example, in the synthesis of diphenolic acid, the addition of thiols was found to increase the catalytic activity of acidic catalysts and improve selectivity by forming a bulky intermediate that directs substitution to a specific position. researchgate.net

Table 2: Roles of this compound in Organocatalytic Reaction Promotion

| Organocatalytic System | Role of Thiol Moiety | Promoted Reaction Type | Key Feature |

|---|---|---|---|

| Base-Promoted Catalysis | Acts as a potent nucleophile (as thiolate) | Thiol-Michael Addition | Forms C-S bonds by adding to α,β-unsaturated carbonyls. rsc.org |

| Acid-Promoted Catalysis | Forms bulky intermediates, enhances catalyst activity | Condensation Reactions (e.g., Diphenolic Acid Synthesis) | Improves regioselectivity through steric effects. researchgate.net |

| Photoredox Catalysis | Acts as a hydrogen atom donor to form thiyl radicals | Polarity Reversal Catalysis (e.g., C-H Arylation) | Enables functionalization of otherwise unreactive C-H bonds. nih.govbeilstein-journals.org |

| Cinchona Alkaloid Catalysis | Acts as a nucleophile | Enantioselective 1,4-Addition | Achieves high stereocontrol in the addition to unsaturated ketones. mdpi.com |

Mechanistic Insights into Catalytic Cycles Involving Thiol and Ethenyl Moieties

Understanding the mechanistic pathways is crucial for optimizing catalytic processes. The dual functionality of this compound allows for its participation in distinct steps of a catalytic cycle.

Organometallic Catalytic Cycles: In organometallic catalysis, a general cycle involves steps such as oxidative addition, ligand exchange, and reductive elimination. numberanalytics.com When this compound acts as a ligand, its thiolate form is integrated into the metal's coordination sphere.

Ligand Coordination: The cycle often begins with the coordination of the thiolate to the metal center.

Substrate Activation: The resulting metal-thiolate complex activates the substrate. In hydrogenation reactions, for example, a ruthenium-thiolate complex can facilitate H/D exchange and subsequent deuterogenation. acs.org The thiol can act as a "transient cooperative ligand," where its protonation/deprotonation is integral to the catalytic turnover. escholarship.org

Product Formation and Catalyst Regeneration: The final step involves the formation of the product and regeneration of the active catalyst. For instance, in a cross-coupling reaction, reductive elimination from a palladium-thiolate complex would yield the product and the regenerated palladium catalyst. numberanalytics.com The ethenyl group typically remains a spectator in these cycles unless specifically targeted for a tandem reaction.

Organocatalytic Cycles: In organocatalysis, the mechanism centers on the reactivity of the thiol and ethenyl groups themselves.

Thiol-Michael Reaction: The cycle for a base-catalyzed thiol-Michael reaction involves the deprotonation of the thiol by a base to form a thiolate. rsc.org This nucleophilic thiolate attacks the β-carbon of a Michael acceptor, forming a transient enolate intermediate. Subsequent protonation of this enolate (often by the protonated base or another thiol molecule) yields the final thioether product and regenerates the active base or thiolate, thus completing the catalytic cycle. rsc.org

Thiol-Ene Radical Reaction: The ethenyl group of this compound can participate in radical-mediated thiol-ene reactions. This cycle is initiated by a radical initiator that abstracts a hydrogen atom from a thiol (which could be a second molecule of this compound or a different thiol), generating a thiyl radical. This radical then adds across the double bond of the ethenyl group, forming a carbon-centered radical. This radical subsequently abstracts a hydrogen from another thiol molecule, yielding the thioether product and propagating the radical chain. rsc.org

Table 3: Mechanistic Roles of Functional Moieties in Catalytic Cycles

| Functional Moiety | Catalytic System | Mechanistic Role | Example Step |

|---|---|---|---|

| Thiol (-SH) / Thiolate (-S⁻) | Organometallic Catalysis | Coordinating Ligand, Proton Shuttle | Formation of a stable metal-thiolate bond; participation in metal-ligand cooperation. escholarship.org |

| Thiol (-SH) / Thiolate (-S⁻) | Organocatalysis (Base-promoted) | Nucleophile | Nucleophilic attack on a Michael acceptor to form a C-S bond. rsc.org |

| Ethenyl (-CH=CH₂) | Organocatalysis (Radical-mediated) | Radical Acceptor | Addition of a thiyl radical across the C=C double bond in a thiol-ene reaction. rsc.org |

| Ethenyl (-CH=CH₂) | Organometallic Catalysis | Polymerizable Anchor / Spectator | Used for catalyst immobilization or remains unreacted during the primary cycle. rsc.org |

Analytical Methodologies for Studying 4 Ethenylbenzene 1 Thiol Reactions and Derivatives

Spectroscopic Techniques for Reaction Monitoring and Kinetics

Spectroscopic methods are indispensable for real-time analysis of chemical reactions, offering non-invasive ways to track the consumption of reactants and the formation of products.

In-situ NMR Spectroscopy for Reaction Progression

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progression of reactions involving 4-ethenylbenzene-1-thiol. nih.govrsc.orgresearchgate.net This technique allows for the direct observation of changes in the chemical environment of atomic nuclei within a reacting mixture, providing quantitative data on the concentration of different species over time. nih.govosf.iomagritek.com For instance, in thiol-ene "click" reactions, the disappearance of the vinyl proton signals of this compound and the concurrent appearance of new signals corresponding to the thioether product can be tracked. nih.govrsc.orgresearchgate.net

Modern setups can incorporate UV illumination directly within the NMR tube, enabling the study of photo-initiated reactions in real-time. nih.govrsc.orgresearchgate.net By acquiring spectra at regular intervals, detailed kinetic profiles can be constructed, revealing information about reaction rates and mechanisms. rsc.orgresearchgate.net Diffusion-ordered spectroscopy (DOSY), a specialized NMR technique, can also be applied in-situ to study the size of macromolecules and aggregates formed during polymerization reactions. nih.govrsc.orgresearchgate.net

Below is a table illustrating typical proton (¹H) NMR chemical shifts that are monitored during a thiol-ene reaction involving this compound.

| Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Observation During Reaction |

| Vinyl Protons (of this compound) | 5.2 - 6.8 | Decrease in signal intensity |

| Thiol Proton (-SH) | 3.0 - 4.0 | Disappearance of signal |

| Methylene Protons (in thioether product) | 2.5 - 3.5 | Appearance and increase in signal intensity |

| Aromatic Protons | 7.0 - 7.5 | May experience slight shifts depending on the reaction |

Real-time FTIR Spectroscopy for Functional Group Conversion

Real-time Fourier-transform infrared (FTIR) spectroscopy is another crucial technique for monitoring the conversion of functional groups during reactions of this compound. FTIR spectroscopy detects the vibrations of chemical bonds, with specific functional groups absorbing infrared radiation at characteristic frequencies. nih.gov

During a reaction, the disappearance of the S-H stretching band (typically around 2550-2600 cm⁻¹) of the thiol group and the vinyl C=C stretching band provides direct evidence of the reaction's progress. researchgate.net Concurrently, the appearance of new bands corresponding to the formed product, such as the C-S stretching vibration, can be observed. This method is particularly useful for tracking the rapid kinetics of polymerization and addition reactions. nih.gov

The following table summarizes key FTIR absorption bands relevant to monitoring reactions of this compound.

| Functional Group | Characteristic FTIR Absorption Band (cm⁻¹) | Change During Reaction |

| Thiol (S-H stretch) | ~2550 - 2600 | Disappears |

| Vinyl (C=C stretch) | ~1630 | Disappears |

| Vinyl (C-H out-of-plane bend) | ~910 and 990 | Disappears |

| Aromatic Ring | ~1400 - 1600 | Remains relatively constant |

| Thioether (C-S stretch) | ~600 - 800 | Appears |

Chromatographic Separations in Reaction Mixture Analysis

Chromatographic techniques are essential for separating the components of a complex reaction mixture, allowing for the quantification of products, reactants, and byproducts.

HPLC and GC for Product Distribution and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for analyzing the product distribution and assessing the purity of compounds derived from this compound. foodandnutritionresearch.net